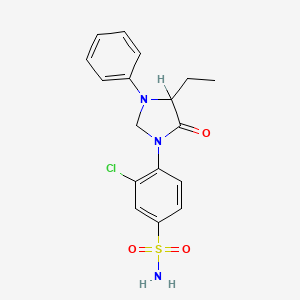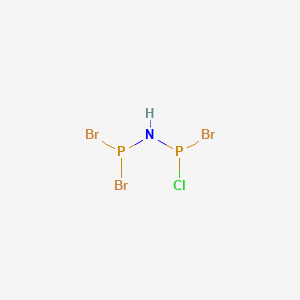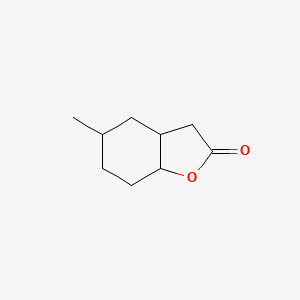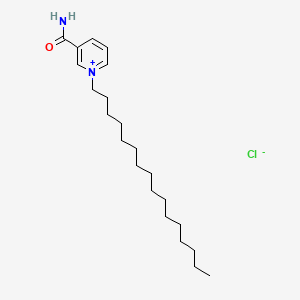
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a benzene derivative to introduce the chloro group. This is followed by the formation of the imidazolidinone ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to an imidazolidine derivative.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
科学的研究の応用
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
作用機序
The mechanism of action of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or anticancer effects .
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of the imidazolidinone moiety.
N-(4-Chlorophenyl)benzenesulfonamide: Lacks the imidazolidinone ring, making it less complex.
4-Chloro-3-(4-ethyl-5-oxo-1-imidazolidinyl)benzenesulfonamide: Similar but with different substitution patterns on the imidazolidinone ring.
Uniqueness
The uniqueness of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazolidinone ring and the sulfonamide group makes it a versatile compound for various applications .
特性
CAS番号 |
65615-03-4 |
|---|---|
分子式 |
C17H18ClN3O3S |
分子量 |
379.9 g/mol |
IUPAC名 |
3-chloro-4-(4-ethyl-5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-2-15-17(22)21(11-20(15)12-6-4-3-5-7-12)16-9-8-13(10-14(16)18)25(19,23)24/h3-10,15H,2,11H2,1H3,(H2,19,23,24) |
InChIキー |
QGHFWCYOOUXXAP-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)


![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)

![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

